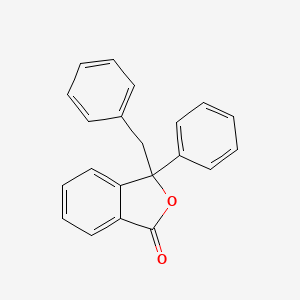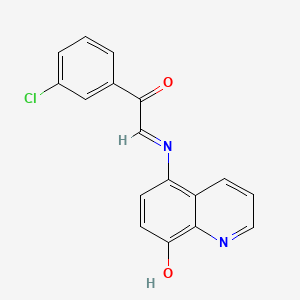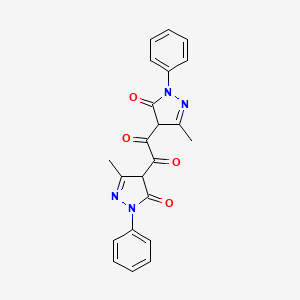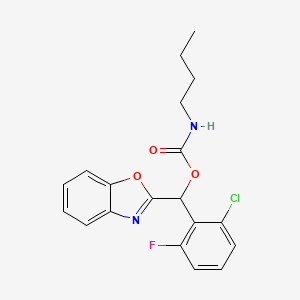
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate is a complex organic compound with the molecular formula C19H18ClFN2O3. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole coreThe reaction conditions often include the use of solvents like methanol and catalysts such as potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against various cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate exhibits unique properties due to the presence of the butylcarbamate moiety and the specific substitution pattern on the benzoxazole ring. These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
104029-66-5 |
|---|---|
Molecular Formula |
C19H18ClFN2O3 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-butylcarbamate |
InChI |
InChI=1S/C19H18ClFN2O3/c1-2-3-11-22-19(24)26-17(16-12(20)7-6-8-13(16)21)18-23-14-9-4-5-10-15(14)25-18/h4-10,17H,2-3,11H2,1H3,(H,22,24) |
InChI Key |
IGAFXBFJUFBXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)


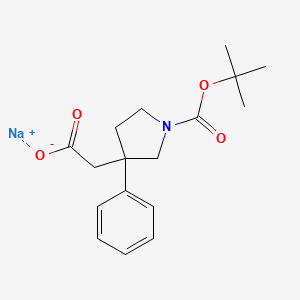

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
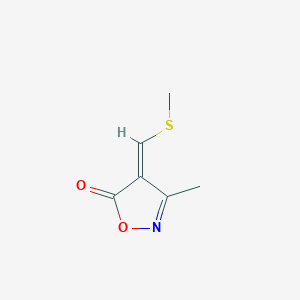
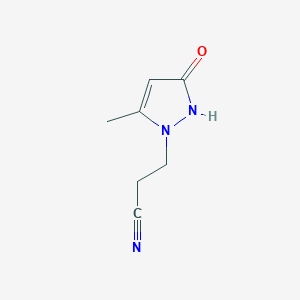
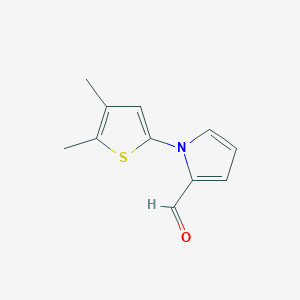
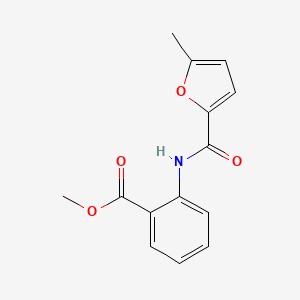
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
